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O-propenylphenol

Cat. No.: B8383314
M. Wt: 134.17 g/mol
InChI Key: OCDPVICYFFZSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Structural Variants of O-Propenylphenol

This compound, also known as 2-propenylphenol (B1584793), has the molecular formula C9H10O and a molecular weight of approximately 134.18 g/mol . nih.govsigmaaldrich.com The name "this compound" specifically refers to the isomer where the propenyl group is attached to the carbon atom adjacent to the hydroxyl group on the benzene (B151609) ring. The propenyl group (-CH=CH-CH3) introduces a degree of unsaturation and can exist in different stereochemical forms, namely cis ((Z)-isomer) and trans ((E)-isomer), depending on the arrangement of substituents around the double bond. ncats.ioontosight.ai

Other structural isomers with the same molecular formula (C9H10O) and a propenyl group attached to a phenol (B47542) ring also exist. These include 4-propenylphenol (also known as anol or trans-isochavicol) and 4-(2-propenyl)phenol (chavicol). nih.govwikipedia.org However, the focus here is specifically on the ortho-substituted isomer, this compound (2-propenylphenol).

The IUPAC name for this compound is 2-prop-1-enylphenol. nih.gov Synonyms for this compound include 2-(1-Propenyl)phenol and 2-prop-1-enylphenol. nih.gov The (E)-isomer can be specifically referred to as (E)-o-hydroxy-beta-methylstyrene or phenol, 2-(1E)-1-propen-1-yl-. ontosight.ai

Academic Significance and Research Trajectories of this compound Derivatives

This compound and its derivatives hold academic significance due to their potential applications and interesting chemical properties. Research trajectories involving these compounds often explore their synthesis, reactions, and potential biological activities.

Derivatives of this compound, particularly those with additional substituents on the aromatic ring or modifications to the propenyl group, have been synthesized and investigated for various purposes. For instance, aminomethylated derivatives of 2-propenylphenols have been synthesized and studied for their antimicrobial properties. researchgate.netresearchgate.net Research has shown that the presence of an alkenyl substituent along with an aminomethyl group can enhance antimicrobial activity. researchgate.net

Studies also explore the chemical transformations of propenylphenols. For example, research has been conducted on the condensation products of 2-propenylphenol with formaldehyde (B43269) and methylamine. researchgate.net Another area of investigation involves the production of diacetates from propenylphenols through processes like hydroformylation, hydrogenation, and O-acylation. researchgate.net

Furthermore, propenylphenols serve as building blocks in the synthesis of more complex molecules, such as dihydrobenzofuran neolignans, which are formed through the oxidative coupling of propenylphenols. scielo.br These neolignans exhibit diverse biological activities, including anti-inflammatory, antioxidant, cytotoxic, schistosomicidal, leishmanicidal, and insecticidal actions. scielo.br

The interest in phenolic compounds, including this compound derivatives, also stems from their potential biological and pharmacological properties. ontosight.aiontosight.ainih.gov While the specific biological activities of this compound itself are subjects of ongoing research, related phenolic compounds have demonstrated various effects, such as antioxidant, antimicrobial, and potential anticancer activities. ontosight.aiontosight.ainih.goviomcworld.comesciencepress.net

Research also delves into the fundamental chemical behavior of these compounds, such as the formation of intermolecular and intramolecular hydrogen bonds in phenolic compounds and their derivatives. researchgate.net

Historical Context of this compound Investigations

The investigation of phenolic compounds, including those with alkenyl substituents like this compound, has a history rooted in the study of natural products and organic synthesis. Phenols themselves have been known and studied for a long time, with their derivatives gaining prominence as chemists explored the vast landscape of organic molecules.

Early investigations into compounds containing both phenol and alkene functionalities likely arose from the isolation of such substances from plants, where many phenylpropanoids (compounds derived from phenylalanine and tyrosine, often containing a C3 side chain attached to a phenolic ring) are found. For example, isoeugenol (B1672232) (a structural isomer with a methoxy (B1213986) group) is a well-known phenylpropanoid found in various plants. iomcworld.comymdb.cacymitquimica.com While direct historical accounts specifically detailing the first investigation of this compound were not prominently found in the search results, the broader context of research into related phenylpropanoids and alkenylphenols provides a historical backdrop.

The synthesis of vinylphenols and isopropenylphenols has been documented in chemical literature, with publications dating back to the mid-20th century, indicating a historical interest in preparing these types of compounds in the laboratory. acs.org The study of the chemical reactivity and transformations of alkenylphenols, including cyclization reactions and reactions involving various functional groups, has been a subject of research over time. researchgate.net

The ongoing research into the synthesis and properties of this compound and its derivatives reflects a continued academic interest in this class of compounds, building upon historical foundations in organic chemistry and natural product isolation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B8383314 O-propenylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

prop-1-enoxybenzene

InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3

InChI Key

OCDPVICYFFZSFE-UHFFFAOYSA-N

Canonical SMILES

CC=COC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for O Propenylphenol and Its Stereoisomers

Catalytic Isomerization Routes from Allylphenols to O-Propenylphenols

The isomerization of allylphenols, particularly o-allylphenol, represents a primary and efficient route to obtaining o-propenylphenols. This transformation involves the migration of the double bond from the terminal position of the allyl group to an internal position, yielding the propenyl group. Transition metal catalysts are pivotal in controlling the stereoselectivity of this reaction.

Transition Metal-Catalyzed Selective Isomerization to (Z)-O-Propenylphenol

Significant progress has been made in the stereoselective synthesis of (Z)-o-propenylphenol from o-allylphenol using transition metal catalysts. One of the most effective systems employs a ruthenium complex. Specifically, the complex Ru(cod)(cot) (where cod = cycloocta-1,5-diene (B8815838) and cot = cycloocta-1,3,5-triene) in the presence of triethylphosphine (B1216732) (PEt₃) has demonstrated high efficiency and selectivity under ambient conditions. oup.com

This catalytic system is capable of converting o-allylphenol to (Z)-o-propenylphenol with high yield and stereoselectivity. oup.com Research has shown that while the ruthenium complex alone can catalyze the reaction, the addition of a phosphine (B1218219) ligand like PEt₃ significantly improves both the reaction rate and the selectivity for the (Z)-isomer. oup.com The presence of excess PEt₃ is crucial as it suppresses the subsequent, undesired isomerization of the (Z)-product into the more stable (E)-isomer. oup.com

Table 1: Performance of Ru(cod)(cot)/PEt₃ Catalyst System in the Isomerization of o-Allylphenol

Catalyst System Ligand Ratio (PEt₃:Ru) Yield (%) (Z)-Selectivity (%)
Ru(cod)(cot) 3:1 - Moderate
Ru(cod)(cot) 10:1 94 97

Data sourced from studies on the selective isomerization of 2-allylphenol (B1664045). oup.com

Mechanism and Stereocontrol in Allylphenol Isomerization

The mechanism of transition metal-catalyzed isomerization is generally understood to proceed through one of two main pathways: a metal-hydride insertion-elimination pathway or a π-allyl pathway. researchgate.net In the case of the highly selective ruthenium-catalyzed isomerization of o-allylphenol, a specific mechanistic cycle has been proposed that accounts for the crucial role of the phenolic hydroxyl group. oup.com

The proposed mechanism is initiated by the oxidative addition of the O-H bond of o-allylphenol to the ruthenium(0) center, forming a ruthenium-hydride species. oup.com This is followed by the coordination of the allyl group's double bond to the metal center. oup.com A key step is the intramolecular cis-Markovnikov addition of the ruthenium-hydride across the double bond, which results in the formation of a five-membered oxaruthenacycle intermediate. oup.com The final product is released through a facile β-hydrogen elimination from this cyclic intermediate, regenerating the catalyst. oup.com

Stereocontrol is a critical aspect of this process. The high selectivity for the (Z)-isomer is achieved by manipulating the ligand environment of the metal catalyst. In the Ru(cod)(cot)/PEt₃ system, the addition of excess triethylphosphine ligand is key to preventing the (Z)-propenylphenol product from further isomerizing to the thermodynamically more stable (E)-isomer. oup.com This demonstrates that the ligand sphere around the metal center dictates the stereochemical outcome of the reaction.

Friedel-Crafts Alkylation Approaches for O-Propenylphenol Synthesis

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring via an electrophilic aromatic substitution mechanism. jk-sci.com This reaction typically involves an alkyl halide or alkene, an aromatic substrate, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). jk-sci.com

Theoretically, this compound could be synthesized by reacting phenol (B47542) with an allylating agent like an allyl halide in the presence of a Lewis acid. The reaction mechanism involves the generation of a carbocation electrophile from the alkylating agent, which is then attacked by the electron-rich phenol ring. jk-sci.com However, this approach presents several challenges. The hydroxyl group of phenol can react with the Lewis acid catalyst, potentially deactivating it. quora.com Furthermore, Friedel-Crafts alkylations are prone to issues such as polyalkylation, where multiple alkyl groups are added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of products. jk-sci.com Competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group) can also occur.

Condensation Reactions Involving this compound as a Monomer

This compound, with its reactive phenolic ring and hydroxyl group, can act as a monomer in various condensation reactions to form oligomers and other functionalized molecules.

Formation of Co-oligomers with Aldehydes (e.g., Formaldehyde)

This compound can be used as a phenolic component in the synthesis of phenol-formaldehyde type resins. The synthesis is a step-growth polymerization that begins with the reaction of phenol and formaldehyde (B43269), which can be catalyzed by either an acid or a base. youtube.com The initial step involves the electrophilic substitution of formaldehyde onto the activated phenol ring to form hydroxymethylphenol derivatives. youtube.com

When this compound is used as the monomer, the hydroxymethylation would occur at the positions ortho and para to the hydroxyl group that are not already substituted. These hydroxymethyl intermediates then undergo condensation reactions, either reacting with another phenol molecule to form methylene (B1212753) bridges or with another hydroxymethyl group to form ether bridges, ultimately creating a polymer network. youtube.com The propenyl group on the aromatic ring would remain as a pendant functional group on the resulting co-oligomer backbone, offering a site for further modification or cross-linking.

Mannich Reactions with this compound and Amines

The Mannich reaction is a three-component condensation that involves the aminoalkylation of a compound containing an acidic proton. wikipedia.org The reaction combines an aldehyde (commonly formaldehyde), a primary or secondary amine, and a C-H acidic compound. wikipedia.orgadichemistry.com Phenols are sufficiently electron-rich to act as the nucleophilic component in this reaction.

In this context, this compound can serve as the acidic substrate. The reaction mechanism starts with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgadichemistry.com The electron-rich aromatic ring of this compound then attacks the iminium ion in an electrophilic aromatic substitution. wikipedia.org This results in the formation of a β-amino-carbonyl compound, known as a Mannich base, where an aminomethyl group is attached to the aromatic ring. wikipedia.orgadichemistry.com The substitution is expected to occur predominantly at the para-position relative to the hydroxyl group due to steric hindrance from the ortho-propenyl substituent.

Multistep and One-Pot Synthetic Strategies for this compound Derivatization

The functionalization of the propenyl group in tandem with reactions at the phenolic hydroxyl site allows for the creation of a diverse range of derivatives. Key transformations include hydroformylation, hydrogenation, and O-acylation, which can be performed sequentially to achieve complex molecular architectures.

Hydroformylation

Also known as the oxo process, hydroformylation is a cornerstone of industrial organic synthesis that introduces a formyl group (−CHO) and a hydrogen atom across the double bond of an alkene. matthey.com When applied to this compound, this reaction converts the propenyl group into a butyraldehyde (B50154) substituent on the phenol ring. The reaction is typically catalyzed by transition metal complexes, most notably rhodium and cobalt, in the presence of carbon monoxide (CO) and hydrogen (H₂), often referred to as syngas. matthey.commdpi.com

The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, determining the ratio of the linear (n) to the branched (iso) aldehyde product. For instance, rhodium catalysts modified with phosphine ligands like triphenylphosphine (TPP) are known to favor the formation of the linear aldehyde at low pressures. matthey.com

Interactive Table: Illustrative Hydroformylation of Alkenylphenols

Hydrogenation

Hydrogenation is a chemical reaction that adds hydrogen across double bonds or other unsaturated functionalities. In the context of this compound derivatives, hydrogenation can be directed at two primary sites:

Side-Chain Saturation: The propenyl double bond can be reduced to a propyl group, yielding o-propylphenol.

Aromatic Ring Reduction: More rigorous hydrogenation conditions can reduce the benzene (B151609) ring to a cyclohexane ring.

Following hydroformylation, the newly formed aldehyde group can be selectively hydrogenated to an alcohol, yielding a hydroxyphenyl propanol derivative. This sequential process of hydroformylation followed by hydrogenation effectively transforms the propenyl group into a versatile propyl alcohol chain. A study on the simultaneous hydrogenation and dealkylation of similar isopropenyl-phenols demonstrated the use of a Nickel on Y-zeolite catalyst (0.3Ni/Y) to successfully hydrogenate the alkenyl side chain. researchgate.net

O-Acylation

O-acylation is a fundamental reaction for derivatizing the phenolic hydroxyl group, converting it into an ester. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or an anhydride (B1165640), often in the presence of a base. This modification can alter the molecule's physical properties and biological activity. In a multistep sequence, the phenolic hydroxyl of this compound or its hydrogenated/hydroformylated derivatives can be acylated to produce a final product with functionalities on both the side chain and the aromatic ring.

A potential synthetic cascade could involve the initial hydroformylation of this compound, followed by the hydrogenation of the resulting aldehyde to an alcohol, and concluding with the O-acylation of the phenolic hydroxyl group. This three-step sequence generates a bifunctional molecule with both an ester and an alcohol group.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, represent an efficient and sustainable approach to chemical manufacturing. nih.govnih.gov For this compound, such strategies can be envisioned to introduce multiple functional groups concurrently.

For example, a one-pot process could be designed where the hydroformylation of the propenyl group occurs simultaneously with a reaction on the aromatic ring, such as electrophilic substitution, provided the catalyst and reaction conditions are compatible. While specific examples for this compound are not extensively detailed in readily available literature, the principles of one-pot reactions are widely applied. For instance, sequential oxidation and aldol-condensation reactions have been successfully performed in a one-pot system for lignin model compounds like veratryl alcohol, demonstrating the feasibility of multi-reaction sequences in a single vessel. rsc.org

The development of such concurrent transformations for this compound could involve:

Catalyst-Controlled Tandem Reactions: Utilizing a multifunctional catalyst that can promote both the transformation of the propenyl group and a reaction at the phenolic site or on the ring.

Orthogonal Chemical Reactions: Employing reaction conditions that allow for two different types of transformations to occur simultaneously without interfering with one another.

These advanced synthetic strategies are crucial for efficiently generating libraries of complex this compound derivatives for screening in materials science and pharmaceutical research.

Biosynthetic Pathways and Natural Occurrence of O Propenylphenol Derivatives

Integration within the Phenylpropanoid Biosynthetic Pathway

The journey to o-propenylphenol begins with primary metabolic pathways that supply the essential aromatic precursors. frontiersin.org Phenylpropanoids are characterized by a C6-C3 skeleton, comprising a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain, which is derived from aromatic amino acids. wikipedia.org

The primary route for the biosynthesis of the aromatic precursors for this compound derivatives is the shikimate pathway. wikipedia.orgresearchgate.netsemanticscholar.org This pathway is central to the formation of aromatic amino acids in plants and microorganisms. researchgate.netencyclopedia.pub It commences with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. researchgate.netencyclopedia.pub Through a seven-step enzymatic sequence, this pathway yields chorismic acid, a key branch-point intermediate that leads to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. semanticscholar.orgencyclopedia.pub L-phenylalanine serves as the principal starting point for the phenylpropanoid pathway and, consequently, for propenylphenol biosynthesis. frontiersin.orgebrary.net

While the shikimate pathway provides the core C6-C3 structure, the malonic acid pathway is also significant in the biosynthesis of other classes of plant phenolics, such as flavonoids. encyclopedia.pubutu.fi In flavonoid synthesis, for instance, a starter molecule of p-coumaroyl-CoA (derived from the shikimate pathway) is extended by three molecules of malonyl-CoA from the malonic acid pathway. encyclopedia.pub However, for the direct formation of the C6-C3 skeleton of propenylphenols, the shikimate pathway is the essential and direct source. researchgate.net

Table 1: Key Precursors in Phenylpropanoid Biosynthesis

Precursor Originating Pathway Role in Propenylphenol Biosynthesis
L-Phenylalanine Shikimic Acid Pathway Primary starting molecule for the phenylpropanoid pathway. frontiersin.orgebrary.net
L-Tyrosine Shikimic Acid Pathway An alternative starting molecule in some plants, particularly monocots. wikipedia.org
p-Coumaroyl-CoA Phenylpropanoid Pathway A central intermediate derived from L-phenylalanine. wikipedia.org
Monolignols (e.g., Coniferyl alcohol, p-Coumaryl alcohol) Phenylpropanoid Pathway Direct precursors that are enzymatically converted to propenylphenols. ebrary.netresearchgate.net

The conversion of L-phenylalanine into propenylphenols involves a series of well-defined enzymatic reactions. The general phenylpropanoid pathway first transforms the amino acid into activated hydroxycinnamic acids, which are then reduced to form monolignols. nih.gov These monolignols are the immediate precursors for propenylphenol synthesis. ebrary.netresearchgate.net

Deamination and Hydroxylation: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgresearchgate.net Subsequently, cinnamic acid 4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid. ebrary.netnih.gov

Activation and Reduction: The p-coumaric acid is then activated to its coenzyme A ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . ebrary.net A series of reductions and further modifications (hydroxylations and methylations) convert these CoA esters into key monolignols such as p-coumaryl alcohol and coniferyl alcohol. ebrary.netnih.gov

Formation of Propenylphenols: The final step is the specific conversion of monolignols to propenylphenols. This is not a direct reduction but involves an intermediate step. An enzyme known as coniferyl alcohol acyltransferase (CFAT) , for example, transfers an acetyl group from acetyl-CoA to the monolignol (e.g., coniferyl alcohol) to form an acetyl ester (e.g., coniferyl acetate). ebrary.netresearchgate.net This ester is then acted upon by a specific class of NADPH-dependent reductases called propenylphenol synthases (PPS) , also known as isoeugenol (B1672232) synthases (IGS). ebrary.netresearchgate.net This enzyme catalyzes the reductive elimination of the acetyl group, which results in the formation of the characteristic internal (C7-C8) double bond of the propenyl side chain. ebrary.netresearchgate.net

Table 2: Key Enzymes in Propenylphenol Biosynthesis

Enzyme Abbreviation Function
Phenylalanine Ammonia-Lyase PAL Catalyzes the deamination of L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.net
Cinnamate 4-Hydroxylase C4H Hydroxylates cinnamic acid to form p-coumaric acid. ebrary.netnih.gov
4-Coumarate:CoA Ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. ebrary.net
Coniferyl Alcohol Acyltransferase CFAT Forms an acetyl ester intermediate from a monolignol (e.g., coniferyl alcohol). ebrary.netresearchgate.net
Propenylphenol Synthase PPS Reduces the monolignol acetate (B1210297) to form a propenylphenol (e.g., isoeugenol). researchgate.net

Natural Occurrence and Distribution in Biological Systems

This compound derivatives are naturally occurring phenolic compounds found across various biological systems, from the plant kingdom to microbial communities. Their presence is a result of specific biosynthetic pathways that underscore their ecological roles and potential applications. This section details the occurrence of these compounds in plant-derived products and as metabolites from microorganisms.

Presence in Plant Extractives and Essential Oils

This compound derivatives are significant constituents of essential oils and extracts from a wide array of aromatic plants. These compounds contribute to the characteristic aroma and biological activities of these plant-derived products. The Lauraceae and Myrtaceae families are particularly rich sources of these phytochemicals.

Eugenol (B1671780), a prominent this compound derivative, is found in high concentrations in several well-known spices. It is a major component of the essential oils of clove (Syzygium aromaticum), nutmeg (Myristica fragrans), cinnamon (Cinnamomum verum), and basil (Ocimum basilicum). The concentration of eugenol in clove bud oil can be as high as 80-90%, while clove leaf oil contains 82-88%. In cinnamon leaf oil, eugenol is also a primary constituent, with concentrations reaching 80-88%, distinguishing it from cinnamon bark oil where cinnamaldehyde (B126680) is the dominant compound.

Chavibetol, an isomer of eugenol, is another naturally occurring this compound derivative. It is a primary constituent of the essential oil from the leaves of the betel plant (Piper betle).

The following interactive data table provides a summary of the natural occurrence of key this compound derivatives in various plant species, along with their concentrations in essential oils where data is available.

Plant SpeciesFamilyPlant PartThis compound DerivativeConcentration in Essential Oil (%)References
Syzygium aromaticum (Clove)MyrtaceaeBudEugenol80-90
Syzygium aromaticum (Clove)MyrtaceaeLeafEugenol82-88
Cinnamomum verum (Cinnamon)LauraceaeLeafEugenol80-88
Cinnamomum verum (Cinnamon)LauraceaeBarkEugenol5-10
Myristica fragrans (Nutmeg)MyristicaceaeSeedEugenolPresent
Ocimum basilicum (Basil)LamiaceaeAerial PartsEugenolVaries with chemotype
Pimenta dioica (Allspice)MyrtaceaeBerryEugenol~61.36
Pimenta dioica (Allspice)MyrtaceaeLeafEugenol65.9-71.4
Piper betle (Betel)PiperaceaeLeafChavibetolMajor constituent
Laurus nobilis (Bay Laurel)LauraceaeLeafEugenol1.6-4.12

Occurrence in Microbial Metabolites

The occurrence of this compound derivatives as direct microbial metabolites is primarily linked to the biotransformation of other related phenolic compounds. Microorganisms, particularly bacteria, possess enzymatic machinery capable of modifying phenolic substrates, leading to the formation of various aromatic compounds.

A significant pathway involves the microbial metabolism of ferulic acid, a common phenolic acid found in plant cell walls. Certain strains of lactic acid bacteria (LAB), such as Lactobacillus plantarum, can decarboxylate ferulic acid to produce 4-vinyl guaiacol (B22219). While not an this compound, 4-vinyl guaiacol is a structurally related vinylphenol. This biotransformation is a key step in the microbial production of valuable aromatic compounds.

The biotechnological production of eugenol has been explored through the biotransformation capabilities of various microorganisms, including species of Corynebacterium, Streptomyces, and genetically modified Escherichia coli. These processes often involve providing a suitable precursor that the microorganism can convert into eugenol.

Furthermore, the degradation of eugenol and isoeugenol by bacteria such as Pseudomonas and Rhodococcus species has been studied. While these processes primarily lead to the breakdown of the propenylphenol structure, they involve the formation of various phenolic intermediates, demonstrating the active metabolism of these compounds by microbial communities. For instance, the biotransformation of eugenol can proceed through intermediates like coniferyl alcohol and ferulic acid to ultimately produce vanillin.

The following data table summarizes examples of microbial biotransformations involving compounds structurally related to o-propenylphenols.

MicroorganismSubstrateResulting Phenolic MetaboliteReferences
Lactobacillus plantarumFerulic Acid4-Vinyl guaiacol
Pseudomonas sp.EugenolConiferyl alcohol, Ferulic acid, Vanillin
Rhodococcus sp.EugenolVanillin
Corynebacterium spp.PrecursorsEugenol
Streptomyces spp.PrecursorsEugenol

Chemical Reactivity and Transformation Mechanisms of O Propenylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of o-propenylphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH) group. byjus.combritannica.com This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. quora.com The hydroxyl group is a strongly activating, ortho/para-directing substituent. youtube.com Consequently, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring and the hydroxyl group. byjus.com The subsequent loss of a proton from the ring restores aromaticity, resulting in the substituted phenol (B47542). youtube.comwikipedia.org

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Reaction with dilute nitric acid introduces a nitro (-NO2) group onto the ring, typically yielding a mixture of ortho and para isomers. byjus.commlsu.ac.in

Halogenation: Treatment with bromine or chlorine, often in a non-polar solvent or in the absence of a Lewis acid catalyst, results in the substitution of hydrogen atoms with halogen atoms. byjus.commlsu.ac.in Due to the high activation of the ring, polysubstitution can occur readily, for instance with bromine water. byjus.com

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid (-SO3H) group. The reaction conditions, particularly temperature, can influence the isomeric product distribution, with the ortho isomer often favored at lower temperatures and the para isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring. Phenols are highly reactive in these reactions, often not requiring a strong Lewis acid catalyst. chemistrysteps.com

For this compound, the primary sites for electrophilic attack would be the carbon atoms at the para-position (C4) and the other ortho-position (C6) relative to the hydroxyl group. The propenyl group at the C2 position will sterically hinder attack at the C6 position to some extent, potentially favoring substitution at the C4 (para) position.

Oxidative Coupling Reactions of this compound

This compound, as an alkenyl phenol, can undergo oxidative coupling reactions, which are processes that join two phenolic molecules through the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes or enzymes and proceed through radical intermediates. wikipedia.orgresearchgate.net The oxidation of the phenol generates a phenoxy radical, which has multiple resonance structures, allowing for coupling at different positions. nih.govresearchgate.net

In the context of para-alkenyl phenols, the reactive positions for coupling are typically the carbon at the 5-position (ortho to the hydroxyl group) and the benzylic 8-position of the propenyl side chain. nih.gov This allows for several modes of dimerization:

5-5' Coupling: Forms a biaryl dimer through a C-C bond between the ortho positions of two phenol molecules. nih.gov

4-O-8' Coupling: Creates a C-O bond between the phenolic oxygen of one molecule and the benzylic carbon of the other's propenyl group. nih.gov

5-8' Coupling: Results in an unsymmetrical C-C bond, which can lead to the formation of dihydrobenzofuran structures after subsequent intramolecular cyclization. nih.gov

The specific coupling products formed depend on the reaction conditions, the oxidant used (e.g., iron(III) chloride, silver salts, or enzymes like laccase), and the substitution pattern of the phenol. wikipedia.orgnih.gov For instance, the oxidative coupling of 2,6-dimethoxy-4-propenylphenol with iron(III) chloride yields a mixture of dimers. nih.gov While many studies focus on para-alkenyl phenols, ortho-alkenyl phenols like this compound can undergo similar β-β homo-coupling of the alkenyl chains, which can be followed by intramolecular reactions like the Diels-Alder reaction to form complex scaffolds. nih.gov

Potential Oxidative Coupling Products of Alkenyl Phenols
Coupling TypeBond FormedDescriptionPotential Product Structure
5-5'C-CBiaryl linkage between the ortho positions of two phenol rings.Biphenol
4-O-8'C-OEther linkage between the phenolic oxygen and the propenyl side chain.Lignan-type dimer
5-8'C-CUnsymmetrical linkage leading to cyclization.Dihydrobenzofuran

Reactions at the Propenyl Moiety

Hydroformylation and Subsequent Aldehyde Functionalization

The propenyl group of this compound is susceptible to hydroformylation, an industrial process also known as the oxo synthesis. wikipedia.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene, producing an aldehyde. wikipedia.orglibretexts.org The reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, and requires carbon monoxide and hydrogen (synthesis gas). mt.comresearchgate.net

For an unsymmetrical alkene like the propenyl group, hydroformylation can yield two isomeric aldehyde products: a linear (n) and a branched (iso) isomer. wikipedia.orgresearchgate.net The regioselectivity of the reaction (the n/iso ratio) is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net For example, the hydroformylation of propylene (B89431) yields both butyraldehyde (B50154) (normal) and isobutyraldehyde (B47883) (iso). wikipedia.org

The mechanism of cobalt-catalyzed hydroformylation generally involves the following steps:

Formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)4). libretexts.org

Coordination of the alkene (the propenyl group) to the cobalt center. libretexts.org

Migratory insertion of the alkene into the cobalt-hydride bond, forming an alkyl-cobalt complex. This step determines the regioselectivity. libretexts.org

Coordination of another CO molecule.

Migratory insertion of the alkyl group onto a carbonyl ligand to form an acyl-cobalt complex. libretexts.org

Oxidative addition of H2, followed by reductive elimination of the final aldehyde product, regenerating the catalyst. libretexts.org

The resulting aldehydes are valuable intermediates that can be further functionalized. A common subsequent reaction is hydrogenation of the aldehyde to form an alcohol. wikipedia.orgresearchgate.net This can be performed in a tandem, one-pot process where the hydroformylation is followed by hydrogenation. researchgate.net

Hydrogenation and Reduction Pathways

The propenyl group and the aromatic ring of this compound can both be reduced under different hydrogenation conditions. Catalytic hydrogenation is a common method for these transformations.

Hydrogenation of the Propenyl Group: The carbon-carbon double bond in the propenyl side chain can be selectively hydrogenated to a propyl group without affecting the aromatic ring. This reaction is typically carried out using catalysts like nickel, palladium, or platinum under relatively mild conditions of temperature and pressure. For example, the hydrogenation of isopropenylphenol (IPP) to isopropylphenol (iPrP) can be achieved using a Ni on Y-zeolite catalyst. researchgate.net This process saturates the side chain while preserving the phenolic hydroxyl group and the aromaticity of the ring.

Hydrogenation of the Phenolic Ring: Reduction of the aromatic ring is a more challenging transformation that requires more forcing conditions, such as higher temperatures and pressures, and often more active catalysts. researchgate.net The complete hydrogenation of a phenol derivative converts the aromatic ring into a cyclohexyl ring, producing a substituted cyclohexanol (B46403). researchgate.net For instance, phenol can be completely converted to cyclohexanol using a 20% Ni/CNT catalyst at 220 °C. researchgate.net The presence of substituents on the phenol ring can influence the reaction rate, sometimes due to steric effects. researchgate.net The process is believed to proceed through the formation of a cyclohexanone (B45756) intermediate. researchgate.net

Hydrogenation Pathways of this compound
ReactionReactant MoietyProduct MoietyTypical Conditions
Selective Side-Chain HydrogenationPropenyl groupPropyl groupMild temperature/pressure, Ni, Pd, or Pt catalyst
Ring HydrogenationPhenolic ringCyclohexanol ringHigh temperature/pressure, Ni or Ru catalyst

Condensation Reaction Mechanisms of Phenolic Substructures

Phenolic compounds, including this compound, can undergo condensation reactions, particularly with aldehydes like formaldehyde (B43269), to form larger oligomers and polymers. tamu.edubritannica.com These reactions are the basis for the production of phenolic resins, such as Bakelite. wikipedia.org The reaction can be catalyzed by either acids or bases, and the mechanism and final product structure depend on the catalyst and the stoichiometry of the reactants. wikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, the phenol is deprotonated to form a highly reactive phenoxide ion. wikipedia.org The negative charge of the phenoxide is delocalized onto the aromatic ring, activating the ortho and para positions for nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. wikipedia.orgstackexchange.com This initial reaction is an aldol-type addition that forms a hydroxymethylphenol. wikipedia.orgresearchgate.net

The hydroxymethylphenols are themselves reactive and can further react with other phenoxide ions. The condensation proceeds through the formation of methylene (B1212753) bridges (-CH2-) between the phenolic units, with the elimination of water, leading to the formation of a cross-linked polymer network. wikipedia.org Resins formed under basic catalysis with an excess of formaldehyde are known as resoles. wikipedia.org

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, formaldehyde is protonated, which increases its electrophilicity. stackexchange.com The activated formaldehyde then attacks the electron-rich phenolic ring (which is not deprotonated) in an electrophilic aromatic substitution reaction. This also forms hydroxymethylphenols, which can then react with other phenol molecules to form methylene-linked dimers and oligomers. stackexchange.com When the reaction is carried out with an excess of phenol, the resulting prepolymers are thermoplastic chains called novolacs. wikipedia.org

The presence of the o-propenyl group in this compound would influence the condensation process. It would block one of the ortho positions, affecting the branching and cross-linking of the resulting polymer. The propenyl group itself might also participate in side reactions under the polymerization conditions.

Excited State Proton Transfer Processes in this compound Clusters

Phenolic compounds can exhibit excited-state intramolecular proton transfer (ESIPT) or intermolecular proton transfer when complexed with proton-accepting molecules like ammonia (B1221849) or water. rsc.orgnih.gov Upon absorption of UV light, the phenol is promoted to an electronic excited state. In this state, the acidity of the phenolic proton is significantly increased, facilitating its transfer to a suitable acceptor. rsc.org

The study of phenol-(NH3)n clusters has provided a detailed model for understanding these processes. rsc.org The dynamics of the excited state are highly dependent on the number of solvent molecules (n) in the cluster. rsc.org In small clusters, the process can be described as an Excited State Hydrogen Transfer (ESHT), where the electron and proton transfer in a concerted manner. rsc.org However, in more highly solvated clusters, the mechanism can shift to a decoupled process involving an initial electron transfer followed by a proton transfer. rsc.org

For this compound clustered with water or other solvent molecules, similar excited-state dynamics are expected. The photoexcitation would lead to an excited state where the phenolic proton is more acidic. This can lead to intermolecular proton transfer to the solvent cluster. uci.edu The rate and efficiency of this proton transfer would depend on the nature of the solvent and the structure of the hydrogen-bonded network. uci.edu The relaxation of the excited state can occur through various pathways, including fluorescence or non-radiative decay, which may involve intersystem crossing to triplet states. nih.govrsc.org The specific photochemistry of this compound would be influenced by the electronic character of its excited states (e.g., ¹ππ* or ¹nπ* states) and the presence of conical intersections that facilitate rapid internal conversion back to the ground state. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like o-propenylphenol. Through various NMR experiments, it is possible to map the carbon framework and the placement of protons, confirming the ortho- substitution pattern and the configuration of the propenyl group.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic, vinylic, hydroxyl, and methyl protons. The aromatic protons typically appear as complex multiplets in the range of δ 6.7-7.2 ppm. The vinylic protons of the propenyl group resonate further downfield, generally between δ 5.0 and 6.5 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The methyl protons of the propenyl group appear as a doublet around δ 1.8 ppm. The phenolic hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons resonate in the δ 115-155 ppm region, with the carbon atom attached to the hydroxyl group (C1) being the most deshielded. The carbons of the propenyl side chain appear in the aliphatic and vinylic regions of the spectrum. The methyl carbon gives a signal at approximately δ 18 ppm.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
Phenolic OH4.5-5.5-broad singlet
Aromatic CH6.7-7.2115-130multiplet
Vinylic CH5.8-6.5125-135multiplet
Vinylic CH5.0-5.5115-120multiplet
Methyl CH₃~1.8~18doublet
Aromatic C-OH-~154-
Aromatic C-C-~128-

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their relative positions. Crucially, COSY spectra would show correlations between the vinylic protons of the propenyl group and the methyl protons, establishing the connectivity of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of each aromatic proton to its corresponding ¹³C signal, and likewise for the protons and carbons of the propenyl group. This technique is invaluable for assigning the correct chemical shifts to each carbon atom in the molecule.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

GC-MS is a powerful technique for separating components of a mixture and identifying them. When a sample containing this compound is injected into a GC-MS system, the compound is first separated from other components based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass. For this compound (C₉H₁₀O), this peak would be at a mass-to-charge ratio (m/z) of 134. The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO) (M-29). libretexts.org Additionally, cleavage of the bond beta to the aromatic ring (benzylic cleavage) can lead to the loss of a methyl radical (CH₃), resulting in a stable ion.

Interactive Table 2: Expected Key Mass Fragments for this compound in GC-MS

m/z Value Proposed Fragment Significance
134[C₉H₁₀O]⁺Molecular Ion (M⁺)
119[M - CH₃]⁺Loss of a methyl radical
106[M - CO]⁺Loss of carbon monoxide
105[M - HCO]⁺Loss of a formyl radical
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical exact mass for the molecular formula C₉H₁₀O is 134.07316 Da. nih.govnih.gov An HRMS measurement yielding a mass very close to this value would confirm the molecular formula and distinguish it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group and Molecular Structure Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed at 1500-1600 cm⁻¹. slideshare.net The C-O stretching of the phenol (B47542) is found in the 1200-1260 cm⁻¹ region. Vibrations associated with the propenyl group, such as the C=C double bond stretch, would appear around 1640-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong Raman signal. The C=C stretching of the propenyl group is also typically Raman active. As the O-H stretch is a weak scatterer, it is less prominent in Raman spectra compared to IR.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its phenolic and alkenyl structure. orgchemboulder.comvscht.czlibretexts.org

The most prominent feature in the IR spectrum of phenols is the O–H stretching vibration, which typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹. orgchemboulder.comlibretexts.orgorgchemboulder.com This broadening is a result of intermolecular hydrogen bonding. The spectrum also displays bands characteristic of the aromatic ring. These include C–H stretching vibrations from 3100-3000 cm⁻¹, and C–C in-ring stretching vibrations which appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.comvscht.cz

The presence of the propenyl group introduces additional characteristic peaks. The stretching vibration of the C=C double bond is typically observed in the 1680-1640 cm⁻¹ region. vscht.cz Furthermore, the C-O stretching vibration of the phenol group gives rise to a strong band in the 1320-1000 cm⁻¹ range. orgchemboulder.com Out-of-plane ("oop") C-H bending vibrations for the substituted aromatic ring are also visible in the 900-675 cm⁻¹ range, and the specific pattern can help determine the substitution on the ring. orgchemboulder.comvscht.cz

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Phenolic O-HO-H stretch, H-bonded3500–3200Strong, Broad
Aromatic C-HC-H stretch3100–3000Strong
Alkenyl C=CC=C stretch1680–1640Medium
Aromatic C=CC=C in-ring stretch1600–1585 & 1500–1400Medium to Strong
Phenolic C-OC-O stretch1320–1000Strong
Aromatic C-HC-H out-of-plane bend900–675Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org For this compound, this technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

The symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, can produce a strong signal in the Raman spectrum. Similarly, the C=C stretching vibration of the propenyl group can be readily observed. The low-frequency region of the Raman spectrum can also provide information about the crystal lattice vibrational modes if the compound is in a solid state. spectroscopyonline.com

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are essential for separating this compound from complex matrices, allowing for its isolation and accurate quantification. The choice of method depends on the volatility of the analyte and the nature of the sample.

Gas Chromatography (GC) with Various Detection Modes (FID, ECD, MS, Olfactometry)

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. chula.ac.th The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. epa.gov

Flame Ionization Detector (FID): GC-FID is a common method for the quantification of underivatized phenols. epa.govsettek.com The FID is a robust and sensitive detector for organic compounds, providing a response that is proportional to the mass of carbon atoms in the analyte. thermofisher.com

Electron Capture Detector (ECD): While less common for simple phenols, an ECD can be used for phenols that have been derivatized with electron-capturing groups, such as in pentafluorobenzyl bromide (PFBBr) derivatization, which significantly increases sensitivity for trace-level analysis. epa.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. scielo.br The mass spectrometer fragments the eluting compound, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. scielo.brnih.gov

Olfactometry (GC-O): In this specialized technique, a human assessor acts as the detector to identify odor-active compounds eluting from the GC column. wikipedia.orgnih.gov The effluent from the column is split between a conventional detector (like MS or FID) and a sniffing port. mdpi.com This allows for the direct correlation of a specific compound with its perceived odor, which is critical in the analysis of flavors and fragrances where this compound might be a component. nih.govaidic.it

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

For samples where this compound is part of a non-volatile matrix or when analyzing thermolabile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase.

Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of phenolic compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Detection is usually achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths.

Derivatization Strategies for Enhanced Analytical Performance and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For phenols like this compound, derivatization is often employed to enhance performance in GC analysis. phenomenex.com

Silylation Techniques for GC Compatibility

Phenols possess an active hydrogen in the hydroxyl group, which can lead to poor peak shape (tailing) and reduced volatility in GC analysis due to interactions with the stationary phase. phenomenex.commdpi.com Silylation is a common derivatization technique that replaces this active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.commdpi.com

This process involves reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govwiley.com The resulting trimethylsilyl ether is more volatile, less polar, and more thermally stable than the parent phenol. mdpi.com This leads to improved chromatographic performance, characterized by sharper, more symmetrical peaks, better resolution from other components, and enhanced sensitivity. nih.gov The reaction is typically fast, often completed within minutes at room temperature, especially when conducted in a suitable solvent like acetone. nih.govresearchgate.net

Table 2: Common Silylating Reagents for Phenol Derivatization
Reagent AbbreviationFull NameKey Characteristics
BSTFAN,O-Bis(trimethylsilyl)trifluoroacetamideA powerful silyl (B83357) donor, widely used for derivatizing phenols and other polar compounds. nih.gov
MSTFAN-methyl-N-(trimethylsilyl)trifluoroacetamideReported to be the most volatile of the common silylating agents, producing volatile byproducts. wiley.comyoutube.com
TMCSTrimethylchlorosilaneOften used as a catalyst in combination with other silylating reagents to improve the derivatization of sterically hindered groups. phenomenex.com

Acylation and Other Chemical Derivatizations for Modified Polarity and Detectability

In the analytical determination of this compound, chemical derivatization is a crucial step employed to enhance its chromatographic behavior and improve detection sensitivity. The primary goal of these derivatization techniques is to modify the polarity of the phenolic hydroxyl group, thereby increasing the compound's volatility and thermal stability, which is particularly beneficial for gas chromatography (GC) analysis. Furthermore, derivatization can introduce specific chemical moieties that augment the response of detectors, such as flame ionization detectors (FID) or mass spectrometers (MS).

The most common derivatization strategy for phenolic compounds, including this compound, is acylation. This process involves the introduction of an acyl group (R-C=O) to the molecule, effectively converting the polar hydroxyl group into a less polar ester. This transformation leads to several analytical advantages, including improved peak shape, reduced tailing in chromatographic separations, and often, enhanced detectability. Other derivatization methods, such as silylation and alkylation, also serve a similar purpose of reducing polarity and increasing volatility.

Acylation of this compound

Acylation reactions for this compound typically involve the use of an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a catalyst or a base to facilitate the reaction. The resulting ester derivative is more amenable to GC analysis due to its increased volatility and thermal stability.

Acetylation with Acetic Anhydride:

One of the most frequently employed acylation methods is acetylation, where an acetyl group is introduced. This is commonly achieved by reacting this compound with acetic anhydride. The reaction is often catalyzed by a small amount of acid or base. This derivatization converts the polar phenolic hydroxyl group into a non-polar acetate (B1210297) ester, O-propenylphenyl acetate. This modification significantly reduces the compound's polarity, leading to shorter retention times and more symmetrical peaks in gas chromatography.

Benzoylation with Benzoyl Chloride:

Another effective acylation technique is benzoylation, which utilizes benzoyl chloride as the derivatizing agent. This reaction introduces a benzoyl group to the this compound molecule, forming O-propenylphenyl benzoate. The resulting derivative is not only less polar but also has a higher molecular weight, which can be advantageous in mass spectrometry for shifting the molecular ion to a higher, less interfered region of the mass spectrum. Benzoylation is particularly useful for enhancing the detectability of the analyte in various analytical matrices.

The table below summarizes typical acylation reactions for phenolic compounds, which are applicable to this compound.

Derivatization MethodReagentTypical Reaction ConditionsProductChange in Polarity
Acetylation Acetic AnhydridePresence of a catalyst (e.g., pyridine (B92270) or a solid acid), room temperature or gentle heating.O-propenylphenyl acetateDecreased
Benzoylation Benzoyl ChlorideBasic conditions (e.g., sodium hydroxide (B78521) or pyridine), room temperature.O-propenylphenyl benzoateDecreased

The following table illustrates the expected impact of acetylation on the gas chromatographic analysis of this compound, based on general principles observed for phenolic compounds.

CompoundDerivatization StatusExpected Retention TimeExpected Peak Shape
This compound UnderivatizedLongerAsymmetrical (tailing)
This compound AcetylatedShorterSymmetrical

Other Chemical Derivatizations

Besides acylation, other derivatization techniques can be applied to this compound to modify its properties for analytical purposes.

Silylation:

Silylation is a widely used derivatization technique for compounds with active hydrogen atoms, such as the hydroxyl group in this compound. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable than the parent phenol, making it highly suitable for GC-MS analysis. This derivatization generally leads to a significant decrease in retention time and improved peak symmetry.

Alkylation:

Alkylation involves the introduction of an alkyl group to the phenolic oxygen. Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can be used. PFBBr derivatization is particularly noteworthy as it introduces an electrophoric group, which dramatically enhances the sensitivity of detection by an electron capture detector (ECD).

The table below outlines these alternative derivatization strategies for this compound.

Derivatization MethodReagentProductKey Analytical Advantage
Silylation BSTFA or MSTFAO-(trimethylsilyl)propenylphenolIncreased volatility and thermal stability for GC-MS.
Alkylation (Pentafluorobenzylation) PFBBrO-(pentafluorobenzyl)propenylphenolEnhanced sensitivity with Electron Capture Detection (ECD).

Computational and Theoretical Investigations of O Propenylphenol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of atoms, molecules, and solids. nih.gov It has become popular due to its favorable balance between computational cost and accuracy for various molecular properties. nih.gov DFT is a valuable tool for investigating chemical reactivity and electronic structure properties in both ground and excited states. mdpi.comekb.eg

Prediction of Molecular Properties and Spectroscopic Parameters

DFT calculations can be used to predict various molecular properties, including optimized geometries, vibrational frequencies, and spectroscopic parameters such as UV-Vis, FTIR, and NMR shifts. als-journal.comscirp.orgmdpi.com Comparing calculated spectroscopic results with experimental data is a common approach to validate the theoretical methods used. als-journal.commdpi.com For instance, DFT has been used to calculate geometrical parameters like bond lengths and angles, showing good agreement with experimental values for similar phenolic compounds. als-journal.com Time-Dependent DFT (TD-DFT) is specifically employed to compute UV-Visible absorption spectra and electronic transitions. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for studying reaction mechanisms and identifying transition states. sumitomo-chem.co.jpdergipark.org.tr By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out reaction pathways and determine activation barriers. dergipark.org.trresearchgate.net This allows for a deeper understanding of how reactions proceed at a molecular level. sumitomo-chem.co.jprsc.org For example, DFT calculations have been used to investigate the mechanisms of reactions involving phenol (B47542) derivatives, including alkylation and reactions with radicals. researchgate.netrsc.org These studies can reveal the role of catalysts and the effect of the environment on reaction pathways. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational landscapes and intermolecular interactions. chemrxiv.orgnih.gov MD simulations can explore the different shapes (conformations) a molecule can adopt and how it interacts with other molecules or its environment. chemrxiv.orgnih.gov This is particularly useful for understanding flexible molecules and their behavior in various conditions. chemrxiv.org Analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations can provide information about the structural stability and flexibility of a molecule or complex. researchgate.netmdpi.com MD simulations can also highlight key residues and interactions involved in molecular recognition and binding. researchgate.net

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, including DFT, are fundamental for determining thermodynamic and kinetic parameters of chemical reactions. wikipedia.orgnih.govprinceton.edubingol.edu.tr These calculations can provide information about reaction energies, enthalpies, entropies, and Gibbs free energies, which are crucial for understanding the spontaneity and feasibility of a reaction. nih.govprinceton.edu Kinetic parameters, such as reaction rates and activation energies, can also be derived from quantum chemical calculations by studying transition states on the potential energy surface. wikipedia.orgprinceton.edusci-hub.ru This allows for the prediction of reaction rates and the identification of rate-determining steps. dergipark.org.trnih.gov Quantum chemical calculations provide a theoretical basis for understanding the stability of molecules and the energetics of chemical transformations. wavefun.comnih.gov

Applications of O Propenylphenol in Advanced Chemical Synthesis and Materials Science

O-Propenylphenol as a Building Block in Polymer Chemistry

This compound is utilized as a monomer in the synthesis of various polymeric materials, contributing to the development of polymers with enhanced thermal and mechanical properties chembk.com.

Synthesis of Heat-Resistant Cross-Linked Copolymers

This compound can be incorporated into polymer structures to create heat-resistant cross-linked copolymers. For instance, co-oligomers of 2-propenylphenol (B1584793) (this compound) and formaldehyde (B43269) have been synthesized through alkaline polycondensation cyberleninka.ru. These co-oligomers, described as solids with a grey color and high solubility in solvents like acetone, cyclohexanone (B45756), and ethanol, have melting points between 110-115°C cyberleninka.ru. Subsequent interaction of these co-oligomers with compounds like maleic anhydride (B1165640) in the presence of an initiator such as benzoyl peroxide can yield copolymers with a three-dimensional cross-linked structure cyberleninka.ru. Such cross-linked polymers are investigated for their thermal stability and potential applications where heat resistance is required cyberleninka.rumurraystate.edu.

Utilization in Free-Radical Copolymerization

This compound participates in free-radical copolymerization reactions google.com. This polymerization method involves the use of radical initiators to promote chain growth tulane.edu. Studies have explored the free-radical copolymerization of 2-allylphenol (B1664045) (this compound) with various monomers, such as maleic anhydride and N-phenylmaleimide google.com. For example, a copolymer of 2-allylphenol and maleic anhydride was synthesized using azobisisobutyronitrile (AIBN) as the initiator in a solvent like methyl ethyl ketone google.com. The resulting polymer was isolated and characterized google.com. Similarly, a copolymer of 2-allylphenol and N-phenylmaleimide was prepared through conventional free-radical solution polymerization google.com. Free-radical copolymerization allows for the creation of copolymers with tailored compositions and properties by controlling the monomer feed ratios and reaction conditions tulane.edunih.gov.

Precursor for the Synthesis of Complex Organic Molecules

Beyond polymer chemistry, this compound serves as a precursor for synthesizing more complex organic molecules, including diacetate esters and various heterocyclic compounds.

Facile Production of Diacetate Esters from Propenylphenols

Propenylphenols, including isomers of this compound, can be converted into diacetate esters through specific synthetic routes researchgate.net. A one-pot, two-step approach involving hydroformylation, hydrogenation, and O-acylation has been developed for the production of diacetate esters from propenylphenols researchgate.net. This process involves the transformation of the carbon-carbon double bond into a primary alcohol function via hydroformylation followed by hydrogenation, and subsequent acylation of both the phenolic hydroxyl group and the newly formed hydroxyl group with acetic anhydride (Ac₂O) researchgate.net. This method highlights the utility of propenylphenols as starting materials for introducing multiple functionalities in a single synthetic sequence researchgate.net.

Intermediates for Novel Heterocyclic Compounds

This compound and its derivatives are valuable intermediates in the synthesis of various heterocyclic compounds uwi.eduresearchgate.net. The presence of both the allyl group and the phenolic hydroxyl group allows for cyclization reactions to form oxygen-containing heterocycles uwi.eduresearchgate.netorganic-chemistry.org. For instance, 2-allylphenols (this compound) can undergo reactions like iodocyclization to yield dihydrobenzofuran derivatives researchgate.net. The Claisen rearrangement of aryl allyl ethers to produce 2-allylphenols is a key step in the synthesis of 2H-benzo[b]pyrans uwi.edu. Oxidative cyclization of 2-allylphenols can also lead to the formation of 2H-benzo[b]pyrans uwi.edu. These synthetic strategies demonstrate the role of this compound as a versatile building block for constructing diverse heterocyclic ring systems uwi.eduresearchgate.netustc.edu.cnosi.lvuomus.edu.iq.

Development of Sorbent Materials based on this compound Polymers

Polymers derived from this compound are explored for their potential in developing sorbent materials cyberleninka.ru. These materials are designed to adsorb specific substances from various media cyberleninka.ruresearchgate.netosti.govmdpi.com. Copolymers of 2-propenylphenol and formaldehyde, particularly those with a cross-linked structure containing both propenyl and carboxylate fragments, have shown promise as sorbents cyberleninka.ru. The presence of these functional groups provides active centers for chemisorption cyberleninka.ru. Research has investigated the functional sorption properties of such copolymers, including their effectiveness in the sorption of metal ions like uranyl ions from aqueous systems cyberleninka.ru. The development of these sorbent materials focuses on utilizing the chemical properties of this compound-based polymers for applications in separation and purification processes cyberleninka.ruresearchgate.netosti.gov.

Carboxylate-Type Sorbents for Ion Sequestration (e.g., Uranyl Ions)

This compound (specifically, 2-propenylphenol) serves as a key monomer in the development of advanced carboxylate-type sorbents designed for the effective sequestration of metal ions, particularly uranyl ions (UO₂²⁺), from aqueous systems. These materials are synthesized through controlled polymerization reactions, leading to cross-linked polymeric structures endowed with functional groups capable of metal ion complexation.

The synthesis of these carboxylate-type sorbents typically involves the alkaline synthesis of cooligomers derived from 2-propenylphenol and formaldehyde. This initial step is followed by a crucial reaction with maleic anhydride, which facilitates the formation of a three-dimensional cross-linked structure. Subsequent hydrolysis of the anhydride groups introduces carboxylate functionalities into the polymer matrix. The resulting sorbent materials possess both propenyl and carboxylate fragments within their structure, acting as active centers for the chemisorption of metal ions uni.luscribd.com.

Detailed research has been conducted to evaluate the functional sorption properties of these materials under various conditions, including the influence of pH, initial uranyl ion concentration, and contact time. Studies have shown that the efficiency of uranyl ion extraction is significantly dependent on the medium's pH, with optimal results typically observed under slightly acidic to neutral conditions uni.lu. For a carboxylate-type sorbent based on cooligomers of 2-propenylphenol and formaldehyde modified with maleic anhydride, the best sorption performance for uranyl ions was achieved at pH 6 with an exposure time of 24 hours uni.lu.

Under these optimal conditions, with an initial uranyl ion concentration of 155.2 mg/L, a sorption degree (R) of 93% and a static sorption capacity (SSC) of 240.7 mg/g were reported wikipedia.org. Another study using a similar sorbent noted an R of 93% and an SSC of 217.8 mg/g at pH 6 and 24 hours when the initial uranyl ion concentration was 140.6 mg/L uni.lu. The presence of carboxyl groups in the cross-linked polymer is directly linked to its enhanced sorption parameters wikipedia.org.

The kinetics of the sorption process have also been investigated, revealing that a significant degree of uranyl ion extraction can be achieved relatively quickly, with a 50% extraction observed within 4-5 hours. The maximum extraction degree (over 93%) is typically reached after 24 hours, with little change observed upon further increasing the exposure time uni.lu.

The effectiveness of these sorbents is further highlighted by their regenerative capabilities. Uranyl ions sequestered by the carboxylate-type sorbents can be effectively desorbed using mineral acids, allowing for the potential reuse of the sorbent material uni.lufishersci.no. Desorption efficiencies of up to approximately 91% have been reported for some of these cross-linked copolymers fishersci.no.

The research findings underscore the potential of carboxylate-type sorbents derived from this compound for applications in the removal and recovery of uranyl ions from aqueous solutions, contributing to advancements in environmental remediation and resource recovery.

Table 1: Uranyl Ion Sorption Performance of a Carboxylate Sorbent based on 2-Propenylphenol Cooligomer

Q & A

Q. How can researchers design reproducible synthesis protocols for o-phenylphenol while minimizing impurities?

  • Methodological Answer : Begin with precursor selection (e.g., biphenyl derivatives) and optimize reaction conditions (temperature, catalyst type, solvent polarity). Use column chromatography or recrystallization for purification. Validate purity via HPLC (≥98% purity threshold) and characterize intermediates with 1^1H/13^13C NMR. Report deviations in yield or byproducts (e.g., dimerization products) in supplemental materials .
  • Key Data :
ParameterTypical RangeAnalytical Method
Yield60-85%Gravimetric analysis
Purity≥98%HPLC (C18 column, UV detection)

Q. What spectroscopic techniques are critical for confirming o-phenylphenol’s structural identity and purity?

  • Methodological Answer : Combine 1^1H NMR (aromatic proton splitting patterns at δ 6.8-7.5 ppm) and FT-IR (O-H stretch ~3200 cm1^{-1}). Cross-validate with mass spectrometry (EI-MS, [M+^+] at m/z 170) and X-ray crystallography for unambiguous confirmation. For purity, use GC-MS to detect trace solvents (e.g., toluene residuals) .

Q. How should researchers address discrepancies in reported toxicity data for o-phenylphenol across studies?

  • Methodological Answer : Conduct a systematic review of dose-response relationships (e.g., LD50_{50} variations in rodent models). Control for variables: solvent carriers (DMSO vs. aqueous), exposure routes (oral vs. dermal), and metabolic differences (e.g., cytochrome P450 activity). Use in vitro assays (Ames test, micronucleus assay) to clarify genotoxicity mechanisms .

Advanced Research Questions

Q. How can conflicting spectral data for o-phenylphenol degradation products be resolved?

  • Methodological Answer : Employ high-resolution LC-QTOF-MS to differentiate isobaric metabolites (e.g., hydroxylated vs. methylated derivatives). Use isotopic labeling (13^{13}C-phenyl groups) to track degradation pathways. Cross-reference with computational models (DFT for predicting fragmentation patterns) .

Q. What experimental strategies optimize o-phenylphenol detection in complex matrices (e.g., environmental samples)?

  • Methodological Answer : Solid-phase extraction (C18 cartridges) paired with UPLC-MS/MS achieves sub-ppb detection limits. Validate recovery rates (70-120%) using spiked samples. For soil/sediment, apply Soxhlet extraction with acetone-hexane (1:1) and quantify via isotope dilution .
  • Performance Metrics :
MatrixLOD (ng/g)LOQ (ng/g)
Water0.050.15
Soil1.24.0

Q. How do researchers reconcile contradictory findings on o-phenylphenol’s endocrine-disrupting effects?

  • Methodological Answer : Design comparative studies using estrogen receptor (ER) transactivation assays (e.g., ERα vs. ERβ specificity). Test metabolite activity (e.g., sulfate conjugates) and employ transcriptomics (RNA-seq) to identify non-canonical pathways. Include positive controls (e.g., bisphenol A) and negative controls (solvent-only) .

Q. What methodologies ensure ethical and safe handling of o-phenylphenol in human cell-based studies?

  • Methodological Answer : Adhere to OSHA guidelines (airborne exposure limit: 0.5 mg/m3^3). Use fume hoods for weighing solids and conduct cytotoxicity pre-tests (MTT assay) to establish non-lethal concentrations. Document waste disposal per EPA protocols (incineration at 900°C) .

Contradiction Analysis & Experimental Design

Q. How to interpret conflicting results in o-phenylphenol’s photostability under varying UV wavelengths?

  • Methodological Answer : Replicate experiments using calibrated UV sources (254 nm vs. 365 nm). Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 280 nm) and identify photoproducts with GC-MS. Control for oxygen levels (N2_2-purged vs. ambient conditions) .

Q. What statistical approaches resolve batch-to-batch variability in o-phenylphenol’s antifungal activity assays?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare inhibition zones across batches. Standardize inoculum density (CFU/mL) and incubation temperature. Use quality control samples (reference o-phenylphenol from NIST) to calibrate assays .

Q. How to validate o-phenylphenol’s pharmacokinetic parameters across species (e.g., rodents vs. primates)?

  • Methodological Answer :
    Use radiolabeled 14^{14}C-o-phenylphenol for mass balance studies. Collect plasma/tissue samples at staggered intervals and model data with non-compartmental analysis (WinNonlin). Adjust for allometric scaling differences .

Literature & Data Management

  • Key Databases : PubMed, Scopus, TOXNET, and ECHA for regulatory data .
  • Avoid : Redundant data presentation; prioritize supplemental files for raw spectra or large datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.